molecular formula C11H15N3O2 B2717889 N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide CAS No. 922918-48-7

N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide

Cat. No.: B2717889
CAS No.: 922918-48-7
M. Wt: 221.26
InChI Key: WXSUTAUIGZVLIT-UHFFFAOYSA-N
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Description

N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide is a synthetic organic compound featuring an oxalamide core structure, which serves as a key linker between a 4-(dimethylamino)phenyl group and a methyl substituent. This structural motif is characteristic of a class of molecules studied for their potential interactions with biological targets. The oxalamide linkage is known for its ability to form hydrogen bonds, which can be critical for binding to proteins and receptors, thereby influencing its bioavailability and mechanism of action . While specific data on this compound is limited, research on highly similar oxalamide derivatives suggests these compounds possess significant research value. Structural analogs have demonstrated promising analgesic properties in scientific studies, acting as potential alternatives to traditional opioids and offering insights into pain management pathways with potentially fewer side effects . Furthermore, the presence of the dimethylamino phenyl moiety suggests potential neuropharmacological activity . Preliminary studies on similar compounds indicate possible interactions with neurotransmitter systems, such as acting as serotonin reuptake inhibitors, which marks them as candidates for investigations related to mood disorders . The synthesis of such oxalamide derivatives typically involves multi-step routes, often culminating in the formation of the oxalamide linkage by reacting the appropriate amine intermediates with oxalyl chloride or its derivatives under controlled conditions . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-12-10(15)11(16)13-8-4-6-9(7-5-8)14(2)3/h4-7H,1-3H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSUTAUIGZVLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide typically involves the reaction of 4-(dimethylamino)aniline with oxalyl chloride, followed by the introduction of a methyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Reaction of 4-(dimethylamino)aniline with oxalyl chloride in the presence of a base such as pyridine to form the intermediate 4-(dimethylamino)phenyl oxalyl chloride.

    Step 2: Introduction of a methyl group to the intermediate using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding oxalamide derivatives with oxidized functional groups.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted oxalamide derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide has shown promise in several areas of medicinal chemistry:

  • Cancer Treatment : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by interacting with specific enzymes involved in tumor progression. Its ability to form stable complexes with biological targets makes it a candidate for further pharmacological evaluation.
  • Neurological Disorders : The compound's interactions with neurotransmitter receptors indicate potential applications in treating neurological conditions, including anxiety and depression. Its mechanism may involve modulation of receptor activity or inhibition of specific pathways related to these disorders.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in various diseases, including cancer . The compound's ability to modify histone acetylation states suggests its utility in epigenetic therapies.

Study 1: Antitumor Activity

A study investigated the antitumor effects of this compound on various cancer cell lines. Results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Study 2: Neuropharmacological Effects

In a neuropharmacological study, this compound was administered to animal models exhibiting symptoms of anxiety and depression. Behavioral assays demonstrated that the compound significantly reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent .

Mechanism of Action

The mechanism of action of N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The oxalamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

  • Substituents: The analog in features hydroxy, methoxy, and imidazolidinone groups, enhancing hydrogen-bonding capacity and rigidity compared to the simpler dimethylamino and methyl groups in the target compound.
  • Physical Properties :
Property Target Compound (Hypothetical) Analog ()
Melting Point (°C) Not reported 215–217
Yield (%) Not reported 86
Rf Value Not reported 0.41

The analog’s higher melting point and yield suggest greater crystallinity and synthetic efficiency, likely due to its bulky, polar substituents .

Functional Group Comparison: Sulfonamide-Based Pesticides ()

Compounds like tolylfluanid and dichlofluanid share a dimethylamino-sulfonyl moiety but differ in core structure (sulfonamide/sulfenamide vs. oxalamide).

  • Applications : The sulfonamide derivatives are used as fungicides, whereas oxalamides like the target compound are more common in drug design (e.g., kinase inhibitors or enzyme modulators).
  • Reactivity : Sulfonamides exhibit stronger electrophilic character due to the sulfonyl group, whereas oxalamides offer greater hydrogen-bonding versatility via the amide backbone .

Research Findings and Implications

  • Synthetic Feasibility : The high yield (86%) of the analog in suggests that substituted oxalamides can be synthesized efficiently under optimized conditions. However, the target compound’s simpler structure may require milder reaction conditions.
  • Thermal Stability : The analog’s higher melting point (215–217°C) implies that bulky substituents improve thermal stability, a critical factor for agrochemical formulations .

Biological Activity

N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a dimethylamino group attached to a phenyl ring and an oxalamide moiety. This unique structure contributes to its interaction with various biological targets.

Component Structure
Dimethylamino Group-NH(CH₃)₂
Phenyl RingC₆H₅
Oxalamide Moiety-C(=O)N(C)C(=O)N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The dimethylamino group enhances hydrogen bonding and electrostatic interactions, while the oxalamide moiety may act as a chelating agent for metal ions in biological systems. Preliminary studies indicate that the compound can form stable complexes with biological macromolecules, making it a valuable probe for studying enzyme interactions and receptor binding.

Anticancer Properties

Research has shown that this compound exhibits promising anticancer activity. It has been evaluated in various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. For instance, compounds structurally related to this oxalamide have shown effectiveness against melanoma and breast cancer cell lines by targeting tubulin polymerization .

Neuroprotective Effects

There is also emerging evidence suggesting that this compound may have neuroprotective properties, potentially making it a candidate for treating neurological disorders. Its ability to modulate enzyme activity involved in neurodegenerative processes is under investigation.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Variations in the substituents on the phenyl ring or modifications to the oxalamide backbone can significantly affect biological activity. For example:

  • Dimethylamino Substituent : Enhances binding affinity through electrostatic interactions.
  • Oxalamide Moiety : May improve solubility and bioavailability.

Table 1 summarizes the activity of various analogs based on structural modifications:

Compound Activity Notes
This compoundAnticancer, NeuroprotectivePromising in vitro results against multiple cancer types
Analog AModerate AnticancerLess effective than the parent compound
Analog BHigh NeuroprotectiveImproved binding affinity observed

In Vitro Studies

In vitro assays have demonstrated that this compound inhibits cell growth in several cancer cell lines. For instance, a study reported IC50 values indicating significant cytotoxicity against SKM-1 myelodysplastic syndrome cells, correlating with increased acetyl-histone H3 levels and induction of G1 cell cycle arrest .

In Vivo Studies

Further investigations in xenograft models showed that this compound could suppress tumor growth effectively. For example, it exhibited robust antitumor efficacy in mouse models with intact immune systems compared to those with compromised immunity, suggesting its potential utility in immunocompetent hosts .

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